Cas no 37717-06-9 ([(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate)

[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate structure
37717-06-9 structure
Produktname:[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
CAS-Nr.:37717-06-9
MF:C31H46O5
MW:498.693950176239
CID:297055

[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cholesta-9(11),20(22)-dien-23-one,3,6-bis(acetyloxy)-, (3b,5a,6a)- (9CI)
    • 3b,6a-Diacetoxy-5a-cholesta-9(11),20(22)-dien-23-one
    • 3b,6a-Dihydroxy-5a-cholesta-9(11),20(22)-dien-23-one diacetate
    • [(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,
    • [(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Inchi: 1S/C31H46O5/c1-18(2)14-22(34)15-19(3)25-8-9-26-24-17-29(36-21(5)33)28-16-23(35-20(4)32)10-12-31(28,7)27(24)11-13-30(25,26)6/h11,15,18,23-26,28-29H,8-10,12-14,16-17H2,1-7H3/b19-15-/t23-,24-,25+,26-,28+,29-,30+,31+/m0/s1
    • InChI-Schlüssel: CFJNUDQPQZQJNE-GRTAVOGWSA-N
    • Lächelt: O(C(C)=O)[C@H]1C[C@@H]2C(=CC[C@]3(C)[C@@H](/C(=C\C(CC(C)C)=O)/C)CC[C@H]32)[C@@]2(C)CC[C@@H](C[C@@H]21)OC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 498.335
  • Monoisotopenmasse: 498.335
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 36
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 960
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 69.7

[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Verwandte Literatur

Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd